



Application Notes and Protocols for PROTAC KRAS G12D Degrader 1

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Compound of Interest

Compound Name: PROTAC KRAS G12D degrader 1

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Introduction

KRAS, a key signaling protein, is one of the most frequently mutated oncogenes in human cancers. The G12D mutation is among the most common of these, driving tumor growth in a significant percentage of pancreatic, colorectal, and lung cancers.[1] Historically, KRAS has been considered "undruggable" due to the high affinity of its GTP-bound active state and the lack of deep binding pockets.[2] Proteolysis-targeting chimeras (PROTACs) represent a promising therapeutic strategy to overcome this challenge.[3]

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific proteins of interest.[3] A typical PROTAC consists of a ligand that binds to the target protein (in this case, KRAS G12D), a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., VHL or Cereblon).[4][5][6] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[3] This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule, potentially leading to a more profound and durable therapeutic effect compared to traditional inhibitors.[7]

This document provides a detailed overview of the experimental protocols for the evaluation of a PROTAC KRAS G12D degrader, herein referred to as "**PROTAC KRAS G12D degrader 1**." The protocols cover in vitro and in vivo assays to characterize its degradation activity, cellular effects, and anti-tumor efficacy.



Quantitative Data Summary

The following tables summarize the key quantitative data for **PROTAC KRAS G12D degrader 1** and representative published degraders.

Table 1: In Vitro Degradation and Anti-proliferative Activity

Compound	Cell Line	DC50 (nM)	Dmax (%)	IC50 (nM)	E3 Ligase Recruited
PROTAC KRAS G12D degrader 1 (Compound 80)	AsPC-1	19.77	>90	59.97	VHL
SNU-1	52.96	>90	43.51	VHL	
HPAF-II	7.49	>90	31.36	VHL	
HDB-82	Various KRAS G12D cell lines	Picomolar to sub- nanomolar	Not Reported	Low nanomolar	Not Reported
RP03707	AsPc-1	Sub- nanomolar	>90	Not Reported	Not Reported

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation; IC50: Half-maximal inhibitory concentration.[8][9][10]

Table 2: In Vivo Anti-Tumor Efficacy



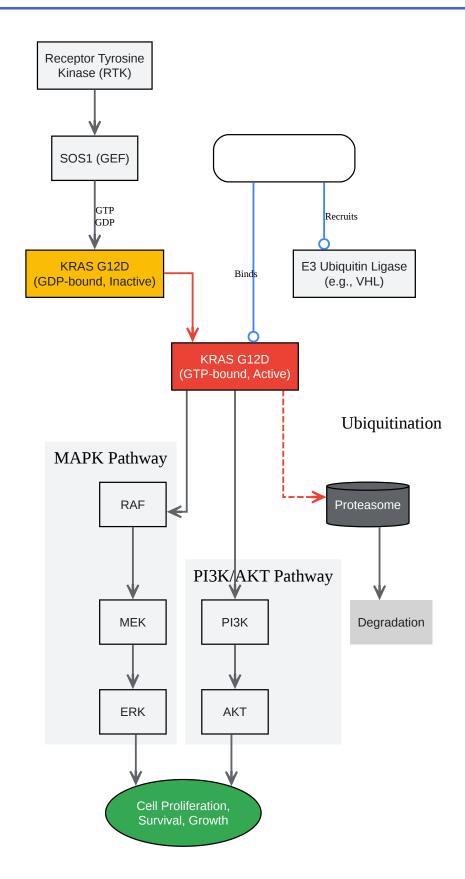
Compound	Xenograft Model	Dosing Regimen	Tumor Growth Inhibition (%)	Reference
PROTAC KRAS G12D degrader 1 (Compound 8o)	AsPC-1	50 mg/kg, i.p., q.d.	Significant	[4]
HDB-82	Multiple KRAS G12D models	10 mg/kg, i.v., q.w.	Substantial	[8]
RP03707	GP2d	10 mpk, i.v., single dose	Profound	[9]

i.p.: intraperitoneal; q.d.: once daily; i.v.: intravenous; q.w.: once weekly; mpk: mg/kg.

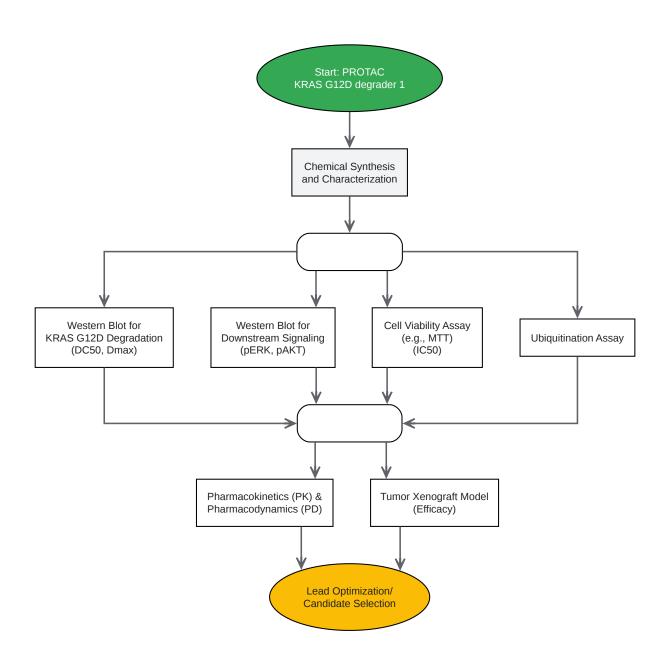
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the KRAS G12D signaling pathway and a general experimental workflow for the evaluation of PROTAC KRAS G12D degraders.









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